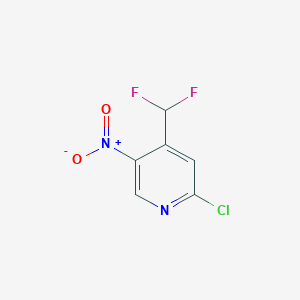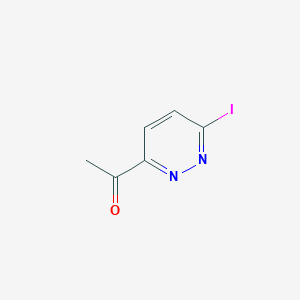
(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a difluorophenyl group, a piperidinyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a difluorobenzene derivative.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the difluorophenyl group or the propanoic acid moiety.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular uptake. Its difluorophenyl group can enhance binding affinity and specificity in biological assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding to hydrophobic pockets, while the piperidine ring may interact with polar or charged residues. The propanoic acid moiety can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- ®-3-(3,5-Dichlorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- ®-3-(3,5-Dimethylphenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- ®-3-(3,5-Difluorophenyl)-3-(1-(ethylsulfonyl)piperidin-4-yl)propanoic acid
Uniqueness
The uniqueness of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid lies in its difluorophenyl group, which can enhance binding affinity and specificity. The combination of the piperidine ring and the propanoic acid moiety also contributes to its distinct chemical and biological properties.
特性
分子式 |
C15H19F2NO4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C15H19F2NO4S/c1-23(21,22)18-4-2-10(3-5-18)14(9-15(19)20)11-6-12(16)8-13(17)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,19,20)/t14-/m1/s1 |
InChIキー |
LIYBQFPHBUWLLP-CQSZACIVSA-N |
異性体SMILES |
CS(=O)(=O)N1CCC(CC1)[C@@H](CC(=O)O)C2=CC(=CC(=C2)F)F |
正規SMILES |
CS(=O)(=O)N1CCC(CC1)C(CC(=O)O)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


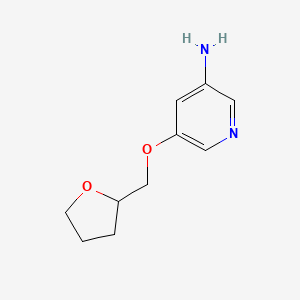


![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)
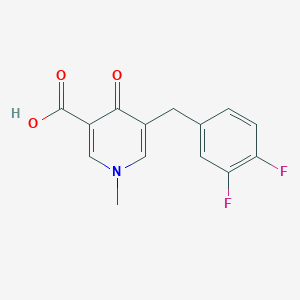
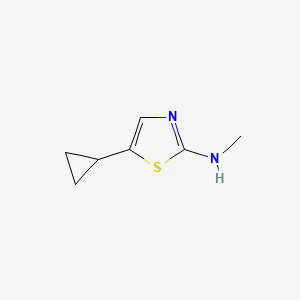
![7-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B11779029.png)
